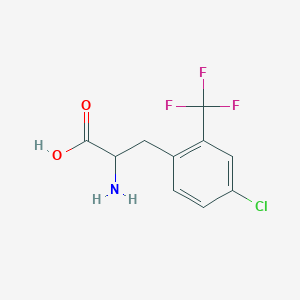
4-Chloro-2-(trifluoromethyl)-DL-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-Chloro-2-(trifluoromethyl)-DL-phenylalanine is a derivative of phenylalanine, an essential amino acid. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand 4-Chloro-2-(trifluoromethyl)-DL-phenylalanine.
Synthesis Analysis
The synthesis of phenylalanine derivatives is a topic of interest due to their potential biological activities. For instance, the synthesis of 4-[bis(2-chloroethyl)amino]-DL-phenylalanine amides and peptides has been explored, with a focus on increasing the selectivity of their antitumor activity . Additionally, the synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine and its derivatives has been reported, highlighting methods suitable for solid-phase synthesis of peptides . These methods could potentially be adapted for the synthesis of 4-Chloro-2-(trifluoromethyl)-DL-phenylalanine.
Molecular Structure Analysis
The molecular structure and vibrational spectra of a related compound, 4-Chloro-dl-phenylalanine, have been investigated using density functional theory (DFT) . The study provides insights into the equilibrium geometry, bonding features, and harmonic vibrational wavenumbers, which are crucial for understanding the molecular structure of phenylalanine derivatives. The effects of substituents on the benzene ring, such as chlorine and ethylene groups, have been analyzed, which could be relevant for the structure of 4-Chloro-2-(trifluoromethyl)-DL-phenylalanine .
Chemical Reactions Analysis
The chemical reactivity of phenylalanine derivatives can be influenced by the presence of substituents on the aromatic ring. For example, the enantioselective synthesis of 4-substituted phenylalanines has been achieved through cross-coupling reactions, which could be a viable approach for modifying the 4-Chloro-2-(trifluoromethyl)-DL-phenylalanine molecule . The study of such reactions is essential for the development of new compounds with potential pharmacological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylalanine derivatives are determined by their molecular structure. The study of 4-Chloro-dl-phenylalanine provides valuable data on its vibrational wavenumbers, electronic absorption spectra, and first-order hyperpolarizability, which are indicative of its physical and chemical behavior . These properties are important for predicting the behavior of 4-Chloro-2-(trifluoromethyl)-DL-phenylalanine in various environments and its potential interactions with biological systems.
Applications De Recherche Scientifique
Chromatographic Applications : The chemical has been used in the field of chromatography. For example, a study by Brückner and Wachsmann (1996) utilized a derivative of phenylalanine, similar to 4-Chloro-2-(trifluoromethyl)-DL-phenylalanine, for liquid chromatographic separation of amino acid enantiomers (Brückner & Wachsmann, 1996).
Biochemical Research : In biochemical research, derivatives of phenylalanine, including forms similar to 4-Chloro-2-(trifluoromethyl)-DL-phenylalanine, have been used in various studies. For instance, Baldini et al. (1988) used a photoactivatable analogue of phenylalanine for biochemical experiments involving Escherichia coli (Baldini et al., 1988).
Enzyme Study : The compound has also found use in studying enzymes. Hanson and Havir (1970) explored the nature of the enzyme l-phenylalanine ammonia-lyase, using phenylalanine derivatives in their research (Hanson & Havir, 1970).
Radiopharmaceuticals : In radiopharmaceutical sciences, derivatives of phenylalanine, including those similar to 4-Chloro-2-(trifluoromethyl)-DL-phenylalanine, have been employed. Gerday and Verly (1968) used a tritiated form of DL-phenylalanine for studies in this field (Gerday & Verly, 1968).
Synthetic Peptide Research : In the area of synthetic peptides, Baker et al. (1988) utilized a derivative of phenylalanine for advanced polymer-supported peptide synthesis (Baker et al., 1988).
Natural Product Biosynthesis : Mitsuhashi, Kaneko, and Sasaki (1962) incorporated DL-phenylalanine into the biosynthesis of isoflavone in red clover, demonstrating the role of such compounds in natural product synthesis (Mitsuhashi, Kaneko, & Sasaki, 1962).
Optical Resolution Studies : Optical resolution of DL-amino acids has also been studied using phenylalanine derivatives. Shiraiwa et al. (1984) explored this by forming adducts with L-phenylalanine (Shiraiwa et al., 1984).
Safety and Hazards
The safety data sheet for “4-Chloro-2-(trifluoromethyl)phenylboronic acid” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Similar hazards are reported for "4-Chloro-2-(trifluoromethyl)aniline" and "4-Chloro-2-(trifluoromethyl)phenyl isocyanate" .
Propriétés
IUPAC Name |
2-amino-3-[4-chloro-2-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c11-6-2-1-5(3-8(15)9(16)17)7(4-6)10(12,13)14/h1-2,4,8H,3,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPDRKOMXKBBBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(4-chloro-2-(trifluoromethyl)phenyl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2538314.png)
![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2538315.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2538317.png)
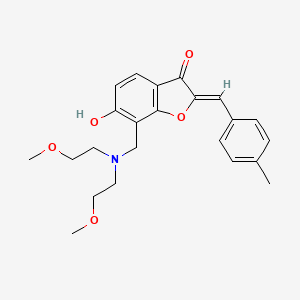
![N-(2,4-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2538319.png)
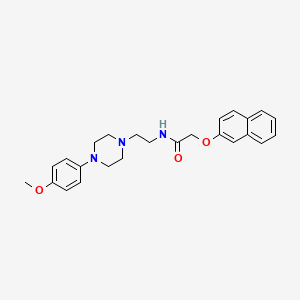

![Methyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2538323.png)
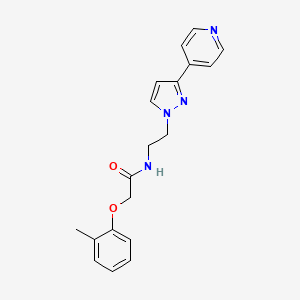
![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2538328.png)

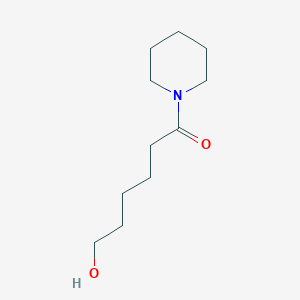
![N~1~-(2-chlorobenzyl)-2-{2-methyl-4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2538334.png)
![2-[(4-Tert-butylbenzoyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B2538335.png)